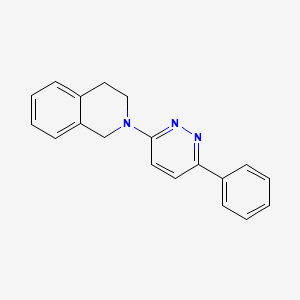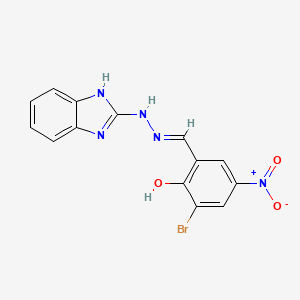![molecular formula C17H28N4O B6044047 N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6044047.png)
N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, also known as MPPEU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPEU is a urea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
The exact mechanism of action of N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is not fully understood, but it is believed to exert its effects by interacting with various molecular targets such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, such as neuroprotective, anticancer, and antioxidant properties. This compound has also been shown to enhance cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as dementia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is its versatility, as it can be easily incorporated into various drug formulations and used in a wide range of research applications. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea. One potential area of research is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of novel drug formulations that incorporate this compound as a drug delivery system.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its versatility and range of biochemical and physiological effects make it a promising candidate for the development of novel drugs in various fields such as neuroscience and cancer research. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea involves the reaction of 2-methylphenylisocyanate with 2-(4-propyl-1-piperazinyl)ethylamine in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to exhibit neuroprotective effects by inhibiting the activity of certain enzymes that are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been investigated for its potential use as a drug delivery system, as it can be easily incorporated into various drug formulations.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-3-9-20-11-13-21(14-12-20)10-8-18-17(22)19-16-7-5-4-6-15(16)2/h4-7H,3,8-14H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBSGGMNBXWTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-ethylbenzyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B6043971.png)
![2-[1-cyclopentyl-4-(2,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6043982.png)
![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1-(2-phenylethyl)-1H-1,2,3-triazole](/img/structure/B6043987.png)
![1-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6043988.png)
![6-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6043994.png)

![2-ethyl-1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine](/img/structure/B6044012.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6044014.png)

![N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6044025.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B6044042.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B6044053.png)
![1-[(4-methylphenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6044054.png)
